molecular formula C15H11N5OS B2405694 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 1797014-84-6

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2405694
CAS RN: 1797014-84-6
M. Wt: 309.35
InChI Key: BHJCWPSBFQQXOC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as the compound , are a large family of N-heterocyclic compounds. They have a significant impact in medicinal chemistry and have recently attracted attention in material science due to their notable photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which can be achieved through various synthesis pathways .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . Additionally, a copper-catalyzed approach has been used to synthesize triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Researchers have developed methods for the synthesis of substituted pyrazoles, demonstrating their potential as intermediates for creating a variety of bioactive compounds. For instance, enaminones have been utilized to synthesize N-arylpyrazole-containing compounds, leading to the creation of substances with notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, alongside antimicrobial properties (Riyadh, 2011).

Anticancer Activity

Several studies have focused on the anticancer potential of compounds related to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide. A noteworthy investigation involved the synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones, which were evaluated for their anti-proliferative properties against cancer cell lines. Some of these compounds exhibited significant activity, suggesting a possible mechanism of action through the inhibition of sirtuins (Ismail et al., 2017).

Antimicrobial Activity

The antimicrobial efficacy of these compounds has also been a focus, with novel pyrazolopyrimidine derivatives being synthesized as potential antimicrobial agents. Some of these derivatives showed pronounced activity against multi-drug-resistant strains of bacteria such as Klebsiella pneumoniae and Escherichia coli, highlighting their potential in addressing the growing issue of antibiotic resistance (Sheikhi-Mohammareh et al., 2020).

Biochemical Studies

In biochemical research, thiazole derivatives have been studied for their effects on intracellular structures and functions, particularly in cancer cells. For example, certain derivatives have been shown to induce apoptotic and necrotic changes in lymphoma cells, affecting cellular structures like the nucleus and mitochondria, and impacting bioenergetic functions (Hreniukh et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been found to inhibit the proliferation of cancer cells expressing high levels of certain receptors .

Future Directions

The future directions for this compound could involve further exploration of its anticancer therapeutic potential . Pyrazolo[1,5-a]pyrimidines have shown promise in medicinal chemistry and material science, suggesting potential future applications in these fields .

properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)15-18-11-4-2-3-5-12(11)22-15/h2-8H,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJCWPSBFQQXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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